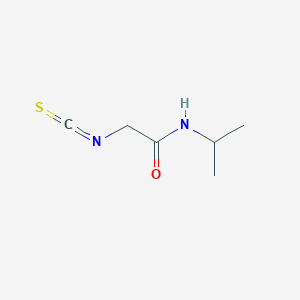

2-isothiocyanato-N-(propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-isothiocyanato-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKDTYAFBINHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isothiocyanato N Propan 2 Yl Acetamide and Analogues

Strategies for Incorporating the Isothiocyanate Moietychemrxiv.orgwikipedia.orgnih.gov

The isothiocyanate group (–N=C=S) is a key functional group in a variety of biologically active compounds and serves as a versatile synthetic intermediate. chemrxiv.orgrsc.org Its incorporation into a molecular scaffold can be achieved through several distinct synthetic strategies, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. chemrxiv.org

Approaches Involving Thiocyanate (B1210189) Precursors and Halogenated Intermediates

A classical and direct method for the synthesis of isothiocyanates involves the reaction of a halogenated precursor with a thiocyanate salt. For the synthesis of 2-isothiocyanato-N-(propan-2-yl)acetamide, the logical precursor is 2-chloro-N-(propan-2-yl)acetamide. This intermediate can be reacted with a salt such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).

The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate anion (SCN⁻) displaces the halide (e.g., chloride) from the α-carbon of the acetamide (B32628). While the thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom, the formation of the isothiocyanate (R-NCS) is often favored over the thiocyanate (R-SCN) under specific conditions, particularly with substrates that can stabilize a carbocation-like transition state or under thermodynamic control where the isothiocyanate is the more stable isomer. chemrxiv.org Isomerization of an initially formed thiocyanate to the more stable isothiocyanate can also occur, sometimes requiring heat. wikipedia.org

Table 1: Representative Reaction for Isothiocyanate Formation

| Precursor | Reagent | Product | General Conditions |

|---|

Reactions with Carbon Disulfide and Electrophiles

An alternative and widely used route to isothiocyanates begins with a primary amine. nih.govorganic-chemistry.org This method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or ammonia) to form an intermediate dithiocarbamate (B8719985) salt. nih.govorganic-chemistry.org This salt is then treated with an electrophile or an oxidizing/desulfurizing agent to induce the elimination of H₂S and form the isothiocyanate. nih.gov

For an analogue synthesis starting from 2-amino-N-(propan-2-yl)acetamide, the process would be as follows:

Dithiocarbamate Formation: The primary amine reacts with CS₂ to yield the corresponding dithiocarbamic acid, which is deprotonated by the base to form the dithiocarbamate salt.

Decomposition to Isothiocyanate: The dithiocarbamate salt is treated with a reagent that facilitates the elimination of a sulfur atom and a proton. Common reagents for this step include tosyl chloride, lead nitrate, or ethyl chloroformate. wikipedia.orgnih.govorganic-chemistry.org This decomposition step yields the final isothiocyanate product. nih.gov

This method is versatile and has been adapted for a wide range of alkyl and aryl amines. organic-chemistry.org

Mild and Novel Synthetic Routes for Isothiocyanateschemrxiv.org

Recent advancements in organic synthesis have focused on developing milder and more efficient methods for preparing isothiocyanates. chemrxiv.org One such approach utilizes phenyl chlorothionoformate as a thiocarbonyl-transfer reagent in the presence of a base like sodium hydroxide. chemrxiv.org This can be performed as a one-pot process for electron-rich amines or as a two-step procedure for a broader range of substrates. chemrxiv.orgorganic-chemistry.org

Other modern methods include photocatalyzed reactions of amines with carbon disulfide, which proceed under mild conditions, and electrochemical methods that avoid toxic reagents. organic-chemistry.org The use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as a desulfurating agent for dithiocarbamates generated in situ also represents a practical and high-yielding protocol. organic-chemistry.org These novel routes offer improvements in terms of reaction conditions, functional group compatibility, and reduced environmental impact. chemrxiv.org

Synthesis of the N-(propan-2-yl)acetamide Scaffoldgoogle.comncert.nic.in

The N-(propan-2-yl)acetamide backbone is the foundational structure onto which the isothiocyanate group is installed. Its synthesis is typically straightforward and can be accomplished through standard amidation or acetylation reactions.

Amidation Reactions from Carboxylic Acid or Ester Precursorsgoogle.comlibretexts.orgorganic-chemistry.org

The formation of the amide bond is a cornerstone of organic chemistry. nih.gov To synthesize the required precursor, 2-chloro-N-(propan-2-yl)acetamide, a derivative of chloroacetic acid is reacted with isopropylamine (B41738).

Common strategies include:

From an Acyl Chloride: The most reactive precursor is chloroacetyl chloride. It reacts readily with isopropylamine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. ncert.nic.in This reaction is typically fast and high-yielding.

From a Carboxylic Acid: Chloroacetic acid can be coupled directly with isopropylamine using a dehydrating agent or coupling reagent. Alternatively, the carboxylic acid can be converted to an ammonium (B1175870) salt with the amine, which then dehydrates upon heating to form the amide. libretexts.org

From an Ester: An ester of chloroacetic acid, such as ethyl chloroacetate, can undergo aminolysis by reacting with isopropylamine. This reaction may require heating and is generally slower than the acyl chloride method but avoids the use of highly reactive and corrosive acyl chlorides. google.com

Table 2: Comparison of Amidation Methods for the Scaffold Precursor

| Starting Material | Reagent | Key Features |

|---|---|---|

| Chloroacetyl chloride | Isopropylamine, Base | Fast, high yield, exothermic, requires base to scavenge HCl. ncert.nic.in |

| Chloroacetic acid | Isopropylamine, Heat/Coupling Agent | Direct coupling requires activating agents; thermal dehydration of the salt is also possible. libretexts.orgorganic-chemistry.org |

Acetylation Methods for Aminesgoogle.comncert.nic.in

Acetylation is the process of introducing an acetyl group onto a compound. In this context, it refers to the acylation of isopropylamine to form an N-isopropylamide. ncert.nic.in To form the necessary chloro-substituted scaffold, a chloroacetyl group must be used.

The reaction typically involves treating isopropylamine with an acetylating agent such as:

Acetyl Chloride (or Chloroacetyl Chloride): This is a vigorous reaction where the nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. ncert.nic.indoubtnut.com As mentioned, a base is used to neutralize the HCl formed.

Acetic Anhydride (or Chloroacetic Anhydride): This is another effective acylating agent. The reaction is generally less vigorous than with acyl chlorides and produces a carboxylic acid as a byproduct, which can be removed by a basic wash. ncert.nic.inreactory.app

Isopropenyl Acetate (B1210297): A greener alternative to traditional acetylating agents, isopropenyl acetate reacts with amines to form amides, with the only byproduct being the volatile and easily removable acetone. frontiersin.orgresearchgate.net This method often requires no catalyst and can be performed under solvent-free conditions. researchgate.net

These acetylation reactions provide a reliable and efficient means of preparing the N-(propan-2-yl)acetamide scaffold, which is the essential precursor for the final isothiocyanation step. doubtnut.com

Multi-step Reaction Sequences for Derivatized Compounds

The construction of derivatized analogues of this compound typically involves sequential reactions to build the core structure and introduce desired substituents. A common strategy begins with the formation of a foundational amide bond, followed by the introduction of the isothiocyanate group.

The conversion of the chloro-intermediate to the isothiocyanate can be achieved by nucleophilic substitution with a thiocyanate salt (e.g., potassium thiocyanate), followed by rearrangement, or through other established methods for isothiocyanate formation. wikipedia.org This sequential approach is highly adaptable for creating a library of compounds, as various substituted amines can be used in the initial step to generate diverse final products.

The table below outlines a typical reaction sequence for a derivatized acetamide compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | N-Acylation | Substituted Amine, 2-Chloroacetyl chloride, Base (e.g., Triethylamine), THF | Forms the core acetamide structure and introduces desired substituents on the amide nitrogen. nih.gov |

| 2 | Isothiocyanate Formation | 2-Chloro-N-substituted acetamide, Potassium thiocyanate (KSCN), Solvent (e.g., Acetone) | Replaces the chlorine atom with the isothiocyanate functional group via a nucleophilic substitution reaction. |

This methodical, step-wise assembly is fundamental in organic synthesis for producing complex molecules with well-defined structures. nih.gov

Molecular Hybridization and Scaffold Diversification Approaches

Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophores into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with a modified or enhanced activity profile, potentially targeting multiple biological pathways. For analogues of this compound, the core isothiocyanato-acetamide structure could be hybridized with other known bioactive scaffolds. nih.gov For example, linking this moiety to a steroid nucleus, a flavonoid, or another heterocyclic system could produce novel compounds for investigation. nih.govnih.gov

Scaffold diversification involves systematically modifying a central molecular framework to explore the structure-activity relationship (SAR). nih.gov For the 2-isothiocyanato-acetamide core, diversification could be achieved by:

Varying the N-substituent: Replacing the propan-2-yl group with a wide range of alkyl, aryl, or heterocyclic groups to probe steric and electronic requirements.

Modifying the Acetamide Backbone: Introducing substituents on the methylene (B1212753) bridge or replacing it with other linkers.

Bioisosteric Replacement: Replacing the isothiocyanate group with other related functionalities to assess the importance of this specific group for biological activity.

These approaches enable the systematic exploration of chemical space around a core structure, aiming to optimize the desired properties of the molecule. nih.gov The chemical simplicity of the isothiocyanate group makes it a suitable candidate for inclusion in hybrid drug design without dramatically increasing molecular complexity. nih.gov

The following table illustrates potential hybridization and diversification strategies for the 2-isothiocyanato-acetamide scaffold.

| Approach | Scaffold/Moiety to Introduce | Rationale |

| Molecular Hybridization | Nicotinamide | Combining with a known bioactive heterocyclic system to explore synergistic effects. mdpi.com |

| Molecular Hybridization | Thiophene | Incorporating a sulfur-containing heterocycle, a common pharmacophore in medicinal chemistry. nih.gov |

| Scaffold Diversification | Phenyl, substituted phenyls | Exploring the impact of aromatic substituents on the amide nitrogen. |

| Scaffold Diversification | Benzofuran | Introducing a bicyclic heterocyclic system to increase structural complexity and rigidity. nih.gov |

Through these multi-step and strategic synthetic approaches, a wide array of derivatives and analogues of this compound can be generated for further chemical and biological evaluation.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation Methodologies

Structural elucidation relies on a combination of spectroscopic techniques to determine the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in 2-isothiocyanato-N-(propan-2-yl)acetamide. The isopropyl group ((CH₃)₂CH) would likely present as a doublet for the six equivalent methyl protons and a multiplet (specifically a septet) for the single methine proton, based on spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the isothiocyanate and amide groups would appear as a singlet, and the amide proton (NH) would also appear as a distinct signal, which may be broad.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. One would expect signals for the two equivalent isopropyl methyl carbons, the isopropyl methine carbon, the amide carbonyl carbon, the methylene carbon, and the isothiocyanate carbon (N=C=S). It is noteworthy that the isothiocyanate carbon signal can sometimes be very broad or difficult to detect due to the quadrupolar relaxation effects of the adjacent nitrogen atom, a phenomenon known as "near-silence" in some isothiocyanates. glaserchemgroup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| (CH₃)₂CH | ~1.2 | ~22 | Doublet |

| (CH₃)₂CH | ~4.1 | ~42 | Septet |

| NH | Variable (broad) | N/A | Singlet |

| C=O | N/A | ~168 | N/A |

| CH₂ | ~4.4 | ~48 | Singlet |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would be expected.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3350-3250 | Medium |

| C-H Stretch (Alkyl) | 2980-2850 | Strong |

| N=C=S Stretch (Isothiocyanate) | 2140-1990 | Strong, Broad |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

Molecular Ion Peak: The molecular weight of this compound is 158.22 g/mol . americanelements.com In a mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z ≈ 158.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition (C₆H₁₀N₂OS).

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the isothiocyanate group or parts of the isopropyl group.

Elemental Analysis

This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The theoretical values for this compound serve as a benchmark for purity.

Table 3: Theoretical Elemental Composition of C₆H₁₀N₂OS

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 45.54% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.70% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.11% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 20.27% |

| Total | | | 158.219 | 100.00% |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. The isothiocyanate (N=C=S) symmetric and asymmetric stretches would be expected to produce a strong and characteristic signal, which is often more intense in Raman than in IR spectra.

Purity Assessment and Quantitative Analysis

Once a compound is synthesized and its structure is confirmed, its purity must be established. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS), would be employed. A pure sample of this compound would ideally show a single sharp peak in a chromatogram. Quantitative analysis, to determine the amount of the compound in a sample, can be performed by creating a calibration curve using standards of known concentration.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are indispensable tools for the analysis of isothiocyanates, including "this compound". Due to the lack of a strong chromophore in many isothiocyanates, derivatization is a commonly employed strategy to enhance their detection by UV-Vis or fluorescence detectors. mdpi.com A prevalent method involves the reaction of the isothiocyanate group with a thiol-containing reagent, such as N-acetyl-L-cysteine (NAC), to form a stable dithiocarbamate (B8719985) derivative. nih.govmostwiedzy.pldaneshyari.com This derivatization not only improves detectability but also enhances the stability of the analyte.

The resulting derivative of "this compound" can be readily separated and quantified using reversed-phase HPLC or UPLC, typically with a C18 column. The separation is usually achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Mass spectrometry (MS) is frequently coupled with HPLC or UPLC (LC-MS) for unambiguous identification and quantification. acs.orgnih.gov

Table 1: Illustrative HPLC/UPLC Method Parameters for the Analysis of Derivatized "this compound"

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | DAD (254 nm), MS | DAD (254 nm), MS/MS |

| Injection Volume | 10 µL | 2 µL |

Note: This data is illustrative and based on typical methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of some isothiocyanates by GC-MS can be challenging due to their potential thermal instability in the heated injector port. mostwiedzy.pl To overcome this, derivatization strategies are often employed to convert the isothiocyanate into a more volatile and stable derivative.

For "this compound", a potential derivatization approach could involve reaction with an amine to form a thiourea (B124793) derivative, or with a thiol to produce a dithiocarbamate, similar to the strategy used in HPLC. The choice of derivatizing agent would depend on the desired volatility and mass spectral characteristics of the resulting product. The derivatized compound can then be analyzed by GC-MS, providing both retention time information for separation and a mass spectrum for structural confirmation.

Table 2: Hypothetical GC-MS Parameters for Derivatized "this compound" Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

Note: This data is hypothetical and would require experimental optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly valuable for monitoring the progress of chemical reactions, such as the synthesis of "this compound". By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time.

The choice of the mobile phase (eluent) is critical for achieving good separation of the components. For a compound with the structure of "this compound", which has both polar (amide) and nonpolar (isothiocyanate, isopropyl) groups, a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) would be a suitable starting point for developing a TLC method. rsc.org Visualization of the spots on the TLC plate can be achieved under UV light (if the compounds are UV-active) or by using a staining reagent. rsc.org

Table 3: Exemplar TLC Solvent Systems for Monitoring Reactions Involving N-Acyl Isothiocyanates

| Solvent System (v/v) | Typical Application |

| Hexane:Ethyl Acetate (3:1) | For less polar compounds |

| Hexane:Ethyl Acetate (1:1) | For compounds of intermediate polarity |

| Dichloromethane:Methanol (95:5) | For more polar compounds |

Note: The optimal solvent system for "this compound" would need to be determined empirically.

Determination of Physicochemical Parameters Relevant to Biological Activity (e.g., pKa values)

The physicochemical properties of a compound, such as its pKa, play a crucial role in its biological activity, influencing factors like its absorption, distribution, metabolism, and excretion (ADME). The pKa value represents the acidity or basicity of a compound and determines its ionization state at a given pH. For "this compound", the amide proton could potentially exhibit very weak acidity, while the nitrogen and sulfur atoms have lone pairs of electrons that could be protonated under strongly acidic conditions.

Experimentally, pKa values can be determined using techniques such as potentiometric titration or UV-Vis spectroscopy. However, for novel compounds, computational methods are often used to predict pKa values. These methods utilize quantum chemical calculations and solvation models to estimate the free energy of deprotonation. mdpi.com While no experimentally determined pKa value for "this compound" is currently available in the public domain, computational predictions can provide a useful estimate. The amide proton is expected to have a very high pKa, making it non-ionizable under physiological conditions.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can determine a molecule's stable conformation, its electronic charge distribution, and its chemical reactivity.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules.nih.govnih.govFor 2-isothiocyanato-N-(propan-2-yl)acetamide, DFT calculations would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation.

Furthermore, DFT is used to determine key electronic properties that govern chemical reactivity. researchgate.netmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability; a smaller gap suggests higher reactivity. researchgate.net Analysis of the distribution of these frontier orbitals would identify the likely sites for nucleophilic and electrophilic attack, which is particularly relevant for the reactive isothiocyanate group. nih.govresearchgate.net Such calculations have been effectively used to study the local reactivity of other acetamide (B32628) derivatives. nih.govnih.gov

In Silico Prediction of Molecular Properties and Biological Activity

In silico methods use computer simulations to predict the properties of molecules, including their pharmacokinetics and potential as drug candidates. nih.gov These predictive models are crucial for filtering large numbers of compounds to identify those with the most promising characteristics for further development. nih.gov

Prediction of Physiochemical Descriptors (e.g., SwissADME)Web-based tools like SwissADME provide rapid prediction of a compound's physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and drug-likeness.nih.govnih.govFor this compound, a SwissADME analysis would generate key descriptors that influence its behavior in a biological environment.

These descriptors are evaluated against established criteria, such as Lipinski's Rule of Five, to assess the molecule's potential for oral bioavailability. nih.gov The bioavailability radar, another feature, provides a visual representation of the drug-likeness of the compound based on six key physicochemical properties. phytojournal.com

Below is a table of predicted physicochemical properties for this compound.

| Property | Predicted Value | Description |

| Formula | C₆H₁₀N₂OS | The chemical formula of the compound. |

| Molecular Weight | 158.22 g/mol | The mass of one mole of the compound. americanelements.com |

| LogP (Consensus) | 0.95 | A measure of lipophilicity (fat-solubility). |

| Topological Polar Surface Area (TPSA) | 69.96 Ų | An indicator of a molecule's polarity, which affects its ability to cross cell membranes. |

| Water Solubility (ESOL) | LogS: -1.48 | Prediction of the compound's solubility in water. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |

| Lipinski's Rule of Five Violations | 0 | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

This interactive table contains data predicted for this compound using cheminformatics tools.

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to understand and predict how a potential drug molecule might interact with its biological target. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational landscape and stability in a simulated environment, such as in solution. oup.comacs.org

For this compound, MD simulations would be employed to understand its flexibility, particularly around the rotatable bonds connecting the acetamide group, the isothiocyanate group, and the N-isopropyl group. The isothiocyanate moiety is a key functional group, known for its reactivity, and understanding its spatial orientation and accessibility is crucial.

A typical MD simulation protocol would involve several key steps:

System Setup: A 3D structure of the molecule would be generated and parameterized using a suitable force field (e.g., GAFF, CGenFF). The molecule would then be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a series of equilibration steps where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) and allowed to stabilize.

Production Simulation: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's conformational preferences and stability. Common analyses include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and clustering analysis to identify the most populated conformational states.

Hypothetical Research Findings:

An MD simulation of this compound in an aqueous solution might reveal that the molecule predominantly adopts a folded conformation, where the isothiocyanate group is in proximity to the isopropyl group due to hydrophobic interactions. However, transient "extended" conformations, where the isothiocyanate group is more solvent-exposed, could also be observed. These extended conformations might be critical for its reactivity with biological targets. Analysis of dihedral angles would quantify the rotational freedom around key bonds and define the major conformational families.

Below is a hypothetical data table summarizing the parameters and potential outcomes of such a simulation.

| Parameter | Value / Description |

| Software | GROMACS, AMBER |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms (1 molecule in a box of water) |

| Simulation Time | 500 nanoseconds (ns) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Finding 1 (RMSD) | The molecule reaches equilibrium after ~5 ns, with an average RMSD of 1.5 Å, indicating overall stability. |

| Key Finding 2 (Cluster) | Cluster analysis reveals two major conformational clusters: a "folded" state (75% population) and an "extended" state (20% population). |

| Key Finding 3 (RMSF) | The highest atomic fluctuations are observed in the isothiocyanate (N=C=S) group, suggesting its high flexibility. |

Application of Computational Approaches in Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, such as a protein, to design and discover new drugs. nih.gov Given that isothiocyanates are known to act as covalent inhibitors by reacting with nucleophilic residues (like cysteine) on proteins, SBDD is a particularly relevant approach for this compound. nih.gov

Computational methods are central to SBDD and would be applied in several stages:

Target Identification and Binding Site Analysis: Potential protein targets for the compound would be identified. The binding pockets of these proteins would be analyzed to assess their suitability for accommodating the ligand and to locate a reactive cysteine residue near the binding site.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, a specialized "covalent docking" approach would be used. researchgate.net This method first docks the compound non-covalently into the active site and then models the formation of the covalent bond between the isothiocyanate's central carbon and the sulfur atom of a cysteine residue. The results are scored based on binding affinity and the geometric feasibility of the covalent reaction.

Virtual Screening: If a target is known, computational methods can be used to screen large libraries of compounds to find other potential inhibitors. In this case, a library of isothiocyanate-containing molecules could be screened against the target protein to identify compounds with potentially higher affinity or better selectivity.

Lead Optimization: Once a promising hit is identified, computational tools can guide its chemical modification to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For instance, modifications to the N-isopropylacetamide portion could be explored to achieve better interactions with the protein's binding pocket, while retaining the reactive isothiocyanate "warhead".

Hypothetical Research Findings:

A computational SBDD study might identify a hypothetical enzyme, "Disease-Related Cysteine Protease-1 (DRCP-1)," as a potential target. Covalent docking of this compound into the active site of DRCP-1 could predict a stable binding pose where the N-isopropyl group fits into a hydrophobic sub-pocket and the acetamide group forms hydrogen bonds with the protein backbone. The simulation would also confirm that the isothiocyanate group is perfectly positioned to react with a key catalytic cysteine residue (e.g., Cys25). This information would provide a strong rationale for the compound's mechanism of action and guide the synthesis of more potent analogues.

The table below illustrates how these computational approaches might be applied in a hypothetical drug design project.

| Computational Approach | Objective | Hypothetical Outcome for this compound |

| Target Identification | To find a biologically relevant protein target. | Identified "Disease-Related Cysteine Protease-1 (DRCP-1)" as a potential target based on pathway analysis. |

| Covalent Docking | To predict the binding mode and affinity to the target protein. researchgate.net | The compound docks favorably in the DRCP-1 active site with a predicted binding energy of -8.5 kcal/mol. The isothiocyanate is positioned 3.5 Å from the Cys25 residue. |

| Quantum Mechanics (QM/MM) | To model the covalent reaction mechanism and calculate the activation energy. | The calculated energy barrier for the covalent reaction with Cys25 is low (15 kcal/mol), suggesting a rapid reaction is feasible. |

| Virtual Screening | To identify new, potentially more potent, isothiocyanate-based inhibitors from a virtual compound library. | Screened a library of 50,000 compounds and identified 10 new isothiocyanates with predicted binding energies better than the original compound. |

| ADME Prediction | To computationally estimate drug-likeness and pharmacokinetic properties. | The compound shows good predicted oral bioavailability and low predicted toxicity, making it a promising lead candidate. |

Structure Activity Relationship Sar Investigations of 2 Isothiocyanato N Propan 2 Yl Acetamide Derivatives

Impact of the Isothiocyanate Moiety on Biological Profile

The isothiocyanate (-N=C=S) group is the defining feature of this class of compounds and is overwhelmingly responsible for their characteristic biological activity. nih.govnih.gov This functional group acts as an electrophile, with the central carbon atom being susceptible to nucleophilic attack. mostwiedzy.pl In biological systems, this reactivity allows isothiocyanates to form covalent or readily reversible covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine. mostwiedzy.pl This interaction often leads to the modulation of the target protein's function, such as enzyme inhibition. chemrxiv.org

The indispensable nature of the isothiocyanate moiety has been demonstrated in studies of various enzyme inhibitors. For example, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase, the isothiocyanate group was identified as a key pharmacophore for achieving high potency. nih.govresearchgate.net The replacement of the isothiocyanate group with less reactive functionalities typically leads to a dramatic loss of activity. For instance, an analog where the isothiocyanate is replaced by a simple amine or even an isocyanate (-N=C=O) group often shows significantly reduced or no inhibitory effect on the target enzyme. This underscores that the specific electronic and reactive properties of the -N=C=S group are crucial for the biological profile. Although the ITC group is expected to react irreversibly, some ITC-containing inhibitors have been shown to be reversible, suggesting a complex interaction mechanism within the enzyme's active site. nih.gov

The table below illustrates the critical nature of the isothiocyanate group by comparing the activity of an ITC-containing compound with its non-ITC analog against a hypothetical enzyme target.

| Compound | R Group | IC₅₀ (nM) |

|---|---|---|

| Compound A | -N=C=S (Isothiocyanate) | 15 |

| Compound B (Analog) | -NH₂ (Amine) | >10,000 |

Role of the N-(propan-2-yl)acetamide Core and its Analogues in Activity

The N-(propan-2-yl)acetamide core serves as a central scaffold, properly orienting the reactive isothiocyanate group and any appended ring systems for optimal interaction with the biological target. Modifications to this core can significantly influence potency, selectivity, and pharmacokinetic properties. nih.gov

The N-(propan-2-yl) group, also known as an isopropyl group, provides a degree of steric bulk that can be crucial for fitting into a specific binding pocket. SAR studies on related acetamide-containing molecules have shown that varying the N-alkyl substituent has a profound impact on activity. For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger, more flexible (e.g., n-butyl) or constrained alicyclic groups can alter the binding affinity by orders of magnitude. nih.gov In many cases, a branched alkyl group like isopropyl provides a better fit in a hydrophobic pocket compared to a linear chain of the same size.

The acetamide (B32628) linker itself (-C(O)CH₂-) is also important. Its length and rigidity are key determinants of activity. Shortening or lengthening the linker by one or more methylene (B1212753) units can misalign the isothiocyanate group relative to its target nucleophile (e.g., a cysteine residue in an enzyme's active site), leading to a loss of potency. Furthermore, introducing substituents on the methylene bridge can provide additional interaction points or introduce conformational constraints that may enhance or decrease activity.

The table below summarizes hypothetical SAR data for modifications to the N-alkyl acetamide core.

| Compound Structure | Modification | Relative Potency |

|---|---|---|

| 2-isothiocyanato-N-(propan-2-yl )acetamide | N-isopropyl (Baseline) | 100% |

| 2-isothiocyanato-N-ethyl acetamide | Smaller N-alkyl group | 45% |

| 2-isothiocyanato-N-benzyl (B1604629) acetamide | Bulky, aromatic N-substituent | 110% |

| 3 -isothiocyanato-N-(propan-2-yl)propanamide | Lengthened linker | 20% |

Influence of Substituent Variations on Linked Aromatic and Heterocyclic Systems

Attaching aromatic or heterocyclic rings to the core 2-isothiocyanato-N-(propan-2-yl)acetamide scaffold is a common strategy to enhance potency and modulate selectivity. These ring systems can engage in additional binding interactions with the target protein, such as pi-stacking, hydrophobic, or hydrogen bonding interactions.

The position, number, and electronic nature of substituents on these rings are critical variables. For example, in a series of cyclooxygenase (COX) inhibitors based on an isothiocyanate scaffold, the presence and position of electron-withdrawing groups like bromo or cyano on a linked phenyl ring significantly altered inhibitory activity and selectivity for the COX-2 isoform. nih.gov Similarly, in a series of α-glucosidase inhibitors, the substitution pattern on a benzyl ring attached to the core structure was paramount for activity. nih.gov A 4-bromo substituent on the benzyl ring resulted in the most potent compound, while moving the bromine to the ortho position was detrimental to activity. nih.gov The introduction of electron-donating groups like methyl also influenced potency. nih.gov

The following table presents SAR data for derivatives where a substituted phenyl ring is incorporated, illustrating the effect of substituent changes on inhibitory concentration (IC₅₀).

| Compound | Substituent (X) on Phenyl Ring | Target | IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | H (unsubstituted) | COX-2 | 0.020 |

| Derivative 2 | 4-Br | COX-2 | >10 |

| Derivative 3 | 4-CN | COX-2 | >10 |

| Derivative 4 | 4-Br | α-glucosidase | 28.0 |

| Derivative 5 | 2-Br | α-glucosidase | 150.5 |

| Derivative 6 | 2-CH₃ | α-glucosidase | 195.7 |

Stereochemical and Conformational Effects on SAR

While the parent compound this compound is achiral, the introduction of substituents on the core structure or on linked ring systems can create chiral centers. In such cases, the stereochemistry of the molecule can have a profound effect on biological activity. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can exhibit widely different potencies, efficacies, and metabolic profiles.

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. One stereoisomer may fit into the binding site with a much higher affinity than the other, allowing for optimal orientation of key interacting groups (like the isothiocyanate). The "inactive" isomer, or eutomer, may bind poorly or not at all.

For derivatives of this compound, a chiral center could be introduced, for example, by adding a substituent to the methylene group of the acetamide linker. The (R)- and (S)-enantiomers would likely exhibit different biological activities. The conformation of the molecule, which describes the spatial arrangement of atoms that can be changed by rotation around single bonds, is also critical. The N-(propan-2-yl)acetamide core has several rotatable bonds, and the lowest-energy conformation of the molecule must be compatible with the geometry of the target's binding site for effective interaction. The introduction of bulky substituents or cyclic structures can restrict conformational flexibility, locking the molecule into a more "bioactive" conformation and thus enhancing potency. Currently, specific studies detailing the stereochemical and conformational effects on this particular class of isothiocyanates are limited, representing an area for future research.

SAR in Specific Biological Mechanisms

The structural modifications explored in SAR studies ultimately manifest as changes in activity through specific biological mechanisms, most notably enzyme inhibition and the modulation of protein-protein interactions (PPIs).

The most widely studied mechanism for isothiocyanate-containing compounds is enzyme inhibition. chemrxiv.org The electrophilic ITC group is particularly effective at targeting enzymes with a nucleophilic residue, such as cysteine or serine, in their active site.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: SAR studies have produced potent, low-nanomolar inhibitors of human NAAA (hNAAA), a cysteine hydrolase. nih.gov In these inhibitors, the isothiocyanate group is positioned to interact with the catalytic cysteine residue. The acetamide core and linked hydrophobic moieties serve to anchor the inhibitor within the enzyme's substrate-binding channel, granting both potency and selectivity over other hydrolases. nih.govconsensus.app

Cyclooxygenase (COX) Inhibition: Isothiocyanate derivatives have been developed as highly selective inhibitors of COX-2. nih.govrsc.org SAR has shown that selectivity is governed by the substituents on an attached aromatic ring. nih.gov For example, an unsubstituted phenyl derivative showed high potency and selectivity for COX-2, likely because it could fit into the larger, more accommodating active site of COX-2 compared to COX-1. rsc.org The ITC group itself may interact with residues near the active site to contribute to binding.

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in many diseases. nih.govnih.gov Molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. researchgate.net While less explored than enzyme inhibition, the reactivity of the isothiocyanate group makes it a candidate for designing covalent PPI modulators.

If a cysteine residue is present at the interface between two interacting proteins, a suitably designed isothiocyanate derivative could react with it, preventing the formation of the protein complex (inhibition). Conversely, a molecule could potentially bind to a cleft formed by the protein complex and react with a cysteine on one of the partners, effectively "stapling" the two proteins together (stabilization). The SAR for such a modulator would depend on the ability of the scaffold to present the isothiocyanate group specifically to the target cysteine at the PPI interface, while the other parts of the molecule would provide the necessary non-covalent interactions to ensure binding affinity and specificity.

Biological Activity Profiles: in Vitro Investigations

Antimicrobial Activities

The antimicrobial potential of compounds bearing isothiocyanate and acetamide (B32628) functionalities has been recognized. Research into derivatives has shown a range of activities against various microbial pathogens.

While specific studies on the antibacterial spectrum of 2-isothiocyanato-N-(propan-2-yl)acetamide are not extensively documented, the broader class of isothiocyanates has demonstrated notable antibacterial effects. For instance, aralkyl isothiocyanates are known to exhibit antiproliferative activities against bacteria, with a particular emphasis on Gram-positive strains. nih.gov The antimicrobial activity of isothiocyanates is often linked to their chemical structure, with aromatic isothiocyanates showing a greater ability to cross bacterial membranes compared to their aliphatic counterparts. mdpi.com

Similarly, various acetamide derivatives have been synthesized and evaluated for their antibacterial properties. Studies on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov The presence of the acetamide group is often a key component in the design of new antimicrobial agents.

Table 1: Representative Antibacterial Activity of Structurally Related Compound Classes (Note: Data for the specific compound this compound is not available. This table presents generalized findings for related compound classes.)

| Compound Class | Bacterial Type | General Efficacy | Reference |

| Aralkyl Isothiocyanates | Gram-Positive | Established Antiproliferative Activity | nih.gov |

| Aromatic Isothiocyanates | General | Effective membrane crossers | mdpi.com |

| Acetamide Derivatives | Gram-Positive & Gram-Negative | Moderate to Good Activity | nih.gov |

This table is for illustrative purposes to show the activity of related compound classes, as specific data for this compound is not available.

The antifungal properties of isothiocyanates are well-documented, with aralkyl isothiocyanates showing antiproliferative effects against fungi. nih.gov The mechanism of action is often attributed to the disruption of fungal cell processes. In a broader context, synthetic amides have also been investigated for their antifungal potential. For example, 2-chloro-N-phenylacetamide has been shown to have promising antifungal activity, with its likely mechanism of action being the binding to ergosterol (B1671047) on the fungal plasma membrane. nih.gov Nicotinamide derivatives, which share some structural similarities with the acetamide portion of the target compound, have also been identified as potent and broad-spectrum antifungal agents that act by disrupting the fungal cell wall. semanticscholar.orgmdpi.com

Anticancer and Cytotoxic Activities

The anticancer potential of isothiocyanates and acetamide derivatives has been a significant area of research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Isothiocyanates, as a class, have shown inhibitory effects on the growth of a wide range of cultured cancer cells, including those from leukemia, prostate, breast, lung, cervical, and colorectal cancers. nih.gov For example, dietary isothiocyanates like sulforaphane (B1684495), benzyl (B1604629) isothiocyanate (BITC), and phenylethyl isothiocyanate have all been shown to inhibit the proliferation of HeLa, Fem-x, and LS 174 cancer cell lines. researchgate.net Another dietary isothiocyanate, erucin (B1671059), has demonstrated antiproliferative activity on human prostate cancer cells. nih.gov

Acetamide derivatives have also been extensively studied for their cytotoxic effects. Phenylacetamide derivatives have been synthesized and shown to act as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines. nih.gov Further research into phenylacetamide derivatives has revealed their effectiveness in triggering apoptosis in cancer cells, with significant cytotoxic effects against MDA-MB-468, PC-12, and MCF-7 cell lines. tbzmed.ac.ir Additionally, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have demonstrated potent cytotoxic activity against HeLa, A549, and U87 cancer cell lines. ijcce.ac.irijcce.ac.ir

Table 2: In Vitro Antiproliferative Efficacy of Structurally Related Compound Classes (Note: IC50 values for the specific compound this compound are not available. This table presents findings for related compounds.)

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values/Efficacy | Reference(s) |

| Benzyl isothiocyanate (BITC) | HeLa, Fem-x, LS 174 | IC50: 5.04, 2.76, 14.30 mmoL m-3 respectively | researchgate.net |

| Phenylacetamide derivatives | PC3, MCF-7 | 2b: IC50 = 52 μM (PC3); 2c: IC50 = 100 μM (MCF-7) | nih.gov |

| Phenylacetamide derivatives | MDA-MB-468, PC-12, MCF-7 | 3d: IC50 = 0.6 μM (MDA-MB-468, PC-12); 3c, 3d: IC50 = 0.7 μM (MCF-7) | tbzmed.ac.ir |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives | HeLa | 8a: IC50 = 1.3 μM | ijcce.ac.ir |

This table is for illustrative purposes to show the activity of related compound classes, as specific data for this compound is not available.

The cellular mechanisms underlying the anticancer activity of isothiocyanates involve affecting multiple pathways, including apoptosis, MAPK signaling, oxidative stress, and cell cycle progression. nih.gov For instance, the dietary isothiocyanate erucin has been shown to increase p21 protein expression and ERK1/2 phosphorylation to inhibit prostate cancer cell proliferation. nih.gov Acetamide derivatives have also been shown to act as chemosensitizers, enhancing the apoptotic effects of other anticancer drugs through mechanisms such as increased oxidative stress and JNK activation. nih.gov

Polo-like kinase 1 (Plk1) is a key regulator of cell division and a promising target for cancer therapy. researchgate.net The polo-box domain (PBD) of Plk1 is a crucial interaction domain that can be targeted by inhibitors. While there is no direct evidence of this compound inhibiting Plk1 PBD, research on other small molecules has identified inhibitors that target this domain. nih.gov Some synthetic routes for Plk1 PBD inhibitors have utilized alkyl isothiocyanates in their synthesis, highlighting the potential for isothiocyanate-containing compounds to interact with this target. nih.gov

Enzyme Inhibition Studies

While specific enzyme inhibition studies for this compound are not available, the isothiocyanate functional group is known to be reactive and can interact with various biological macromolecules, including enzymes. The potential for this compound to act as an enzyme inhibitor is an area for future investigation.

Urease Inhibition Mechanisms

Isothiocyanates, the class of compounds to which this compound belongs, are recognized for their potential as urease inhibitors. The mechanism of inhibition is largely attributed to the electrophilic nature of the isothiocyanate group (-N=C=S). This group can readily react with nucleophilic residues, particularly the thiol groups of cysteine residues, within the active site of the urease enzyme. This interaction leads to the formation of a dithiocarbamate (B8719985) linkage, which effectively inactivates the enzyme. nih.gov

Studies on various isothiocyanates have demonstrated that their potency as urease inhibitors can be influenced by their chemical structure. For instance, the rate of inactivation of urease by sulforaphane, an isothiocyanate derived from broccoli, is dependent on both the enzyme and inhibitor concentrations and follows first-order kinetics. Spectroscopic analysis has provided direct evidence for the formation of dithiocarbamates between the isothiocyanate group of sulforaphane and the cysteine thiols of urease. nih.gov However, the urease inhibitory activity is not universal among all isothiocyanates and is not necessarily linked to their bactericidal properties. nih.gov

Furthermore, research on related acetamide derivatives, such as thioxothiazolidinyl-acetamides, has identified potent urease inhibitors. nih.gov Molecular docking studies of these compounds suggest that their inhibitory mechanism involves chelation with the nickel ions in the urease active site, a key component for the enzyme's catalytic activity. nih.gov This suggests that acetamide derivatives containing a sulfur-containing group can act as effective urease inhibitors.

While direct studies on this compound are not available, its chemical structure, possessing both an isothiocyanate group and an acetamide backbone, suggests a potential for urease inhibition through covalent modification of the enzyme's active site.

Inhibition of Other Enzyme Classes (e.g., Acetylcholine (B1216132) Esterase for related acetamides)

While specific data on the enzyme inhibitory profile of this compound is not extensively documented, the broader class of acetamide derivatives has been investigated for its inhibitory effects on various enzymes, notably cholinesterases such as butyrylcholinesterase (BChE). nih.govresearchgate.net Inhibition of BChE is a therapeutic target for conditions like Alzheimer's disease. nih.govresearchgate.net

A series of substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit BChE. nih.govresearchgate.net In one study, a compound designated as 8c emerged as a potent BChE inhibitor with an IC50 value of 3.94 μM. nih.govresearchgate.net Kinetic studies, through a Lineweaver-Burk plot, indicated that this compound acts as a mixed-type inhibitor of BChE. nih.govresearchgate.net Molecular docking studies further elucidated the binding mechanism, showing that the compound interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.govresearchgate.net

The potential for acetamide derivatives to inhibit cholinesterases is an active area of research. researchgate.net The general structure of N-substituted acetamides provides a versatile scaffold for designing inhibitors that can target the active sites of these enzymes. The nature and position of substituents on the acetamide framework play a crucial role in determining the inhibitory potency and selectivity.

Although direct evidence for this compound's effect on acetylcholine esterase is not available, the documented activity of related acetamides against butyrylcholinesterase suggests that this class of compounds has the potential to interact with and inhibit the activity of other enzymes within the cholinesterase family.

Modulation of Transporter Systems (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter for related analogues)

Analogues of acetamide have been studied for their ability to modulate monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.gov These transporters are crucial for regulating the levels of neurotransmitters in the synaptic cleft and are important targets for various therapeutic agents. nih.govnih.gov

One notable example is the investigation of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) and its analogues. nih.govnih.gov These studies have aimed to understand the structure-activity relationships (SARs) of these compounds at DAT, SERT, and NET. nih.gov Halogen substitution on the diphenyl rings of modafinil (B37608) analogues has been shown to improve binding affinity for DAT with significant selectivity over SERT. nih.govnih.gov Conversely, certain substitutions can enhance affinity for SERT over DAT. nih.govnih.gov

In general, many novel acetamide analogues have demonstrated selectivity for DAT over SERT and NET. nih.gov For instance, some amide analogues have shown high DAT selectivity with SERT:DAT affinity ratios exceeding 2900. nih.gov Molecular docking studies with DAT and SERT homology models have helped to elucidate the structural basis for these selectivities. nih.govnih.gov

The modulation of these transporter systems is a key mechanism of action for many centrally acting drugs. nih.govunimi.it The ability of acetamide analogues to selectively or dually target these transporters highlights their potential for development as therapeutic agents for a range of neurological and psychiatric disorders. nih.govnih.gov While specific data for this compound is not available, the established activity of related acetamide structures suggests that it could potentially interact with and modulate the function of these important transporter systems.

Receptor Antagonism Studies (e.g., Dopamine D2, Serotonin 5-HT2 for related acetamides)

The structural framework of acetamide is present in various compounds that have been investigated for their antagonist activity at dopamine and serotonin receptors. In particular, derivatives of acetamide have been explored as antagonists for the dopamine D2 receptor, a key target in the treatment of psychosis. nih.govnih.govdrugbank.com

A series of indole (B1671886) compounds, which share structural elements with classical D2-like dopamine receptor antagonists, have been evaluated for their affinity at D2, D3, and D4 dopamine receptors. nih.gov Several of these compounds, structurally similar to haloperidol, demonstrated nanomolar affinity for the human D2 receptor subtype and exhibited 10- to 100-fold selectivity for the D2 receptor compared to the D3 receptor. nih.gov Functional studies indicated that these selective compounds act as neutral antagonists at the human D2 dopamine receptor, meaning they have no intrinsic activity and can block the action of an agonist. nih.gov

The development of selective D2 receptor antagonists is a significant area of research, as many current antipsychotic drugs lack selectivity, which can lead to undesirable side effects. nih.gov The acetamide moiety can serve as a core component in the design of such selective antagonists.

Antiparasitic or Macrofilaricidal Activities (from related thiadiazole derivatives)

While this compound is not a thiadiazole itself, the broader class of sulfur and nitrogen-containing heterocyclic compounds, including thiadiazoles, has shown significant promise as antiparasitic and macrofilaricidal agents. nih.govnih.govmdpi.comunl.pt The 1,3,4-thiadiazole (B1197879) nucleus, in particular, is a core structural component in a variety of compounds with potent biological activities. nih.govresearchgate.netresearchgate.netmdpi.comijpca.org

Research into substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has led to the discovery of novel macrofilaricidal compounds. nih.gov These compounds have demonstrated efficacy in reducing the motility of adult Onchocerca gutturosa worms ex vivo. nih.gov One particular 1,2,4-thiadiazole (B1232254) analog showed a significant reduction in adult worm burden in an in vivo model. nih.gov The thiadiazole core was identified as a key element for further optimization in the development of new treatments for onchocerciasis. nih.gov

Furthermore, various thiadiazole derivatives have been investigated for their activity against a range of parasites. For instance, tris-1,3,4-thiadiazole derivatives have been shown to have a potent antiparasitic effect against the acute RH strain of Toxoplasma gondii. nih.gov The antiparasitic activity of these compounds is thought to be related to their ability to inhibit key parasitic enzymes. nih.gov

The isothiocyanate group, present in this compound, has also been incorporated into antiparasitic compounds. For example, the synthesis of thiosemicarbazide (B42300) derivatives from isothiocyanates is a common step in the preparation of biologically active thiadiazoles. nih.govnih.gov Given the established antiparasitic and macrofilaricidal potential of related sulfur and nitrogen-containing heterocycles, it is plausible that compounds like this compound could exhibit similar biological activities, although direct experimental evidence is required.

Anticonvulsant and Antinociceptive Potential (from related acetamide derivatives)

The acetamide scaffold is a common feature in a variety of compounds that exhibit anticonvulsant and antinociceptive (analgesic) properties. nih.govtandfonline.comresearchgate.netnih.govscholarsresearchlibrary.comnih.govgalaxypub.coresearchgate.netpopline.org Numerous studies have demonstrated the potential of N-substituted acetamide derivatives in these therapeutic areas.

In the realm of antinociception, various acetamide derivatives have shown significant analgesic activity in preclinical models. tandfonline.comresearchgate.net For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have demonstrated statistically significant antinociceptive effects against thermal, mechanical, and chemical noxious stimuli. tandfonline.comresearchgate.net These findings suggest that such compounds can act on multiple nociceptive pathways. tandfonline.comresearchgate.net Similarly, certain acetamidochalcones have been found to be more effective than reference analgesic drugs like acetylsalicylic acid and acetaminophen (B1664979) in the mice writhing test. nih.govnih.gov

With regard to anticonvulsant activity, a number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated. nih.gov Some of these compounds have shown protection in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread. nih.gov The anticonvulsant activity of these derivatives is often linked to their ability to interact with neuronal voltage-sensitive sodium channels. nih.gov Quantitative structure-activity relationship (QSAR) studies on acetamido-N-benzylacetamide derivatives have also been conducted to predict their anticonvulsant activity and guide the design of more potent compounds. scholarsresearchlibrary.com

The broad spectrum of biological activity exhibited by acetamide derivatives in the central nervous system underscores the importance of this chemical moiety in medicinal chemistry. galaxypub.co Although specific data on the anticonvulsant and antinociceptive potential of this compound is not available, the extensive research on related acetamide structures suggests that it may possess similar pharmacological properties.

Chemical Derivatization and Adduct Formation in Research

Derivatization Strategies for Enhanced Analytical Detection and Separation

Due to the chemical properties of the isothiocyanate group, direct analysis can sometimes be challenging. Derivatization is a common strategy employed to improve the stability, volatility, or detectability of isothiocyanates for analytical techniques like chromatography. researchgate.net

A primary method for the analysis of isothiocyanates involves their conversion into corresponding thiourea (B124793) derivatives. nih.gov This is typically achieved by reacting the isothiocyanate with ammonia (B1221849) or a primary/secondary amine. nih.govgoogle.com The resulting thiourea derivative often exhibits enhanced properties for analytical detection. For instance, the formation of a thiourea adds a UV-absorbing chromophore to the molecule, making it suitable for analysis by liquid chromatography with UV detection (LC-UV). nih.gov This strategy is effective for both hydrophobic and hydrophilic isothiocyanates. nih.gov The reaction of 2-isothiocyanato-N-(propan-2-yl)acetamide with a generic amine (R-NH₂) to form a stable thiourea derivative is a key technique for its quantification.

Table 1: Derivatization for Isothiocyanate Analysis

| Derivatization Agent | Resulting Derivative | Analytical Advantage |

|---|---|---|

| Ammonia (NH₃) | Thiourea | Introduction of a UV-absorbing chromophore, suitable for LC-UV analysis. nih.gov |

For gas chromatography (GC) applications, derivatization is often necessary to increase the volatility and thermal stability of analytes. Techniques such as silylation, acylation, and alkylation target active hydrogen atoms, such as those in amide groups.

Silylation: This process involves replacing an active hydrogen in the amide group of this compound with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. This derivatization reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis.

Acylation and Alkylation: These methods also serve to cap active hydrogen atoms, thereby improving chromatographic performance by reducing peak tailing and enhancing thermal stability.

These derivatization techniques are crucial for the accurate quantification of the compound in various matrices. hkbu.edu.hk

Investigation of Reactive Adducts and Metabolites in Biological Matrices

The high electrophilicity of the isothiocyanate group enables it to form covalent adducts with a wide range of biological nucleophiles, including proteins and peptides. nih.gov A primary target for isothiocyanates in biological systems is the thiol group of cysteine residues in proteins and in the tripeptide glutathione (B108866) (GSH). uobabylon.edu.iqnih.gov The reaction results in the formation of a dithiocarbamate (B8719985) adduct. nih.gov

The investigation of these adducts is critical for understanding the compound's mechanism of action and metabolic fate. In biological matrices, isothiocyanates are known to form conjugates with glutathione, which are then further metabolized through the mercapturic acid pathway to N-acetylcysteine adducts that can be excreted. nih.govresearchgate.net The analysis of these adducts and metabolites often requires sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the low concentrations typically present in biological fluids. nih.govnih.gov The formation of these adducts can be indicative of the compound's interaction with cellular components. nih.gov

Table 2: Common Biological Adducts of Isothiocyanates

| Biomolecule | Adduct Type | Significance |

|---|---|---|

| Glutathione (GSH) | Dithiocarbamate | A major route of metabolism and detoxification. nih.gov |

| Protein Cysteine Residues | Dithiocarbamate | Indicates interaction with and potential modification of protein function. uobabylon.edu.iq |

Application in Chemical Probes and Affinity Labeling Studies

The ability of the isothiocyanate group to form stable, covalent bonds with nucleophilic amino acid residues makes compounds like this compound potentially useful as chemical probes and in affinity labeling. In these applications, the isothiocyanate acts as a reactive "warhead" that can be directed to a specific biological target, such as the active site of an enzyme.

In affinity labeling, a molecule containing an isothiocyanate group is designed to bind specifically to a target protein. Upon binding, the isothiocyanate group reacts with a nearby nucleophilic residue (e.g., lysine, cysteine), forming a covalent bond. This permanently labels the protein, allowing for the identification of the binding site or the isolation and characterization of the target protein. nih.gov This approach is invaluable for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action.

Q & A

Q. What are the standard synthetic routes for 2-isothiocyanato-N-(propan-2-yl)acetamide, and how can purity be optimized?

The compound is typically synthesized via a two-step process: (1) condensation of propan-2-amine with chloroacetyl chloride to form the acetamide intermediate, followed by (2) reaction with thiophosgene or thiocyanate derivatives to introduce the isothiocyanate group. Key purification steps include flash column chromatography (e.g., 40% ethyl acetate/hexane) and recrystallization. Purity optimization requires rigorous characterization via / NMR, HRMS, and HPLC-UV to confirm absence of unreacted starting materials or side products like thiourea derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm structural integrity (e.g., characteristic peaks for isothiocyanate at ~120-130 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR): Detection of the isothiocyanate (-NCS) stretch at ~2050–2100 cm .

- HPLC-MS: For assessing purity and identifying degradation products .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of volatile isothiocyanate vapors.

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Avoid oral ingestion—seek medical attention if compromised .

Advanced Research Questions

Q. How can computational methods (e.g., ICReDD's approach) aid in designing novel reactions involving this compound?

Computational frameworks like ICReDD integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict optimal conditions for isothiocyanate reactivity. For example:

- Nucleophilic Additions: Simulate transition states for amine or thiol attacks on the -NCS group to prioritize solvent systems (e.g., DMF vs. THF) .

- Solvent Effects: Use COSMO-RS models to predict solubility and stability in polar vs. non-polar media . Experimental validation should follow computational predictions to refine parameters .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) can arise from:

- Tautomerism: Use variable-temperature NMR to identify dynamic equilibria (e.g., thiourea ↔ isothiocyanate).

- Impurity Identification: Perform LC-MS/MS to detect trace side products (e.g., disulfides from -NCS dimerization) .

- Cross-Referencing: Compare experimental IR and NMR data with PubChem entries for analogous structures .

Q. What are the mechanistic insights into the reactivity of the isothiocyanate group in nucleophilic additions?

The -NCS group undergoes nucleophilic attack via a two-step mechanism:

- Step 1: Thiols or amines attack the electrophilic carbon, forming a tetrahedral intermediate.

- Step 2: Collapse of the intermediate releases CO or HO, yielding thioureas or ureas. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (-NCS) can elucidate rate-determining steps. DFT calculations further reveal solvent effects on transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.